2-Amino-10-methyl-acridin-9-one
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Overview
Description
2-Amino-10-methyl-acridin-9-one is a derivative of acridine, a heterocyclic organic compound containing nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-10-methyl-acridin-9-one typically involves the Ullmann condensation reaction. In this method, 2-bromobenzoic acid reacts with different anilines to form 2-arylamino benzoic acids. These intermediates are then cyclized using polyphosphoric acid (PPA) to yield acridone derivatives . Another method involves the reaction of appropriate alkyl halides with acridin-9(10H)-one in the presence of aqueous sodium hydroxide and tetrabutylammonium bromide (TBAB) in 2-butanone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
2-Amino-10-methyl-acridin-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of amino-substituted acridone derivatives .
Scientific Research Applications
2-Amino-10-methyl-acridin-9-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-10-methyl-acridin-9-one involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting the DNA structure and inhibiting the activity of enzymes such as topoisomerase and telomerase . This intercalation leads to the inhibition of DNA replication and transcription, resulting in cytotoxic effects on cancer cells .
Comparison with Similar Compounds
Similar Compounds
Acriflavine: An acridine derivative used as an antiseptic and in cancer research.
Proflavine: Another acridine derivative with antimicrobial properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and inhibit key enzymes makes it a valuable compound in cancer research .
Properties
CAS No. |
58658-03-0 |
---|---|
Molecular Formula |
C14H12N2O |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
2-amino-10-methylacridin-9-one |
InChI |
InChI=1S/C14H12N2O/c1-16-12-5-3-2-4-10(12)14(17)11-8-9(15)6-7-13(11)16/h2-8H,15H2,1H3 |
InChI Key |
YVOMLIYMDAWSJG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N)C(=O)C3=CC=CC=C31 |
Origin of Product |
United States |
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